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Introduction
Nephrin and podocin are integral proteins of the podocyte slit diaphragm, a specialized cell-

cell junction crucial for the integrity of the glomerular filtration barrier.[1][2] Dysregulation of the

interaction between these proteins is implicated in the pathogenesis of various proteinuric

kidney diseases.[3] Co-immunoprecipitation (Co-IP) is a powerful technique to study the in vivo

interaction of nephrin and podocin within their native protein complexes. This document

provides detailed protocols for the co-immunoprecipitation of nephrin and podocin from

glomerular lysates, along with data presentation and visualization of the experimental workflow

and relevant signaling pathways.

Data Presentation
The interaction between nephrin and podocin can be quantified by densitometric analysis of

Western blots from Co-IP experiments. The following table summarizes representative

quantitative data from a study investigating the interaction between nephrin and another slit

diaphragm protein, Neph1, which provides a framework for quantifying such interactions. A

similar approach can be used for nephrin-podocin Co-IP.
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Experiment Bait Antibody
Prey Protein

Detected

Densitometry

Reading

(Arbitrary Units)

Fold Change

vs. Control

Co-IP Anti-Nephrin Podocin 1272 ± 20 -

Control Co-IP Pre-immune IgG Podocin 49 ± 3 26.0

Table 1: Representative quantitative analysis of protein-protein interaction by Co-

immunoprecipitation followed by Western blot and densitometry. Data is adapted from a similar

experiment to illustrate the principle.[4][5]

Experimental Protocols
This section details the key experimental procedures for the co-immunoprecipitation of nephrin
and podocin from isolated glomerular lysates.

Isolation of Glomeruli
A standard sieving technique is used to isolate glomeruli from rodent kidneys.

Materials:

Freshly harvested kidneys

Ice-cold Phosphate-Buffered Saline (PBS)

Sieving kit with meshes of different pore sizes (e.g., 180 µm, 106 µm, 75 µm)

Glass pestle

Microscope

Protocol:

Perfuse kidneys with ice-cold PBS until they are pale.

Dissect the renal cortex and mince it into a fine paste.
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Gently press the minced tissue through a 180 µm mesh sieve using a glass pestle and ice-

cold PBS.

Collect the flow-through and pass it through a 106 µm mesh sieve.

Transfer the material retained on the 106 µm sieve to a fresh tube and wash it through

with PBS.

Pass the suspension through a 75 µm mesh sieve.

The glomeruli will be retained on the 75 µm sieve.

Wash the glomeruli off the sieve with PBS.

Verify the purity of the isolated glomeruli under a microscope.

Preparation of Glomerular Lysate
Materials:

Isolated glomeruli

Ice-cold Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM

EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL

aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate).[6][7][8]

Dounce homogenizer

Refrigerated microcentrifuge

Protocol:

Pellet the isolated glomeruli by centrifugation at 500 x g for 5 minutes at 4°C.

Resuspend the glomerular pellet in ice-cold Co-IP Lysis Buffer.

Homogenize the suspension on ice using a Dounce homogenizer with 15-20 strokes.
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Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete

lysis.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (glomerular lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA assay).

Pre-clearing the Lysate
Materials:

Glomerular lysate

Protein A/G agarose or magnetic beads

Normal IgG from the same species as the primary antibody

Protocol:

To 1 mg of total protein from the glomerular lysate, add 20-30 µL of a 50% slurry of Protein

A/G beads.

Add 1-2 µg of normal IgG.

Incubate on a rotator for 1-2 hours at 4°C.

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

Co-immunoprecipitation
Materials:

Pre-cleared glomerular lysate
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Primary antibody (e.g., rabbit anti-nephrin or mouse anti-podocin)

Isotype control IgG

Protein A/G agarose or magnetic beads

Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM EDTA,

with freshly added protease inhibitors.[6]

Protocol:

To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-nephrin). In a

separate tube for the negative control, add the same amount of isotype control IgG.

Incubate on a rotator overnight at 4°C.

Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.

Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. After each wash, pellet

the beads and discard the supernatant.

Elution and Western Blot Analysis
Materials:

Beads with immunoprecipitated complexes

2x Laemmli sample buffer (denaturing elution) or 0.1 M glycine pH 2.5 (non-denaturing

elution).[6][9][10][11]

SDS-PAGE gels

PVDF membrane
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Primary antibodies for Western blotting (e.g., mouse anti-podocin and rabbit anti-nephrin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

After the final wash, remove all supernatant from the beads.

To elute the proteins, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil

for 5-10 minutes at 95-100°C.

Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and probe with the primary antibody for the co-immunoprecipitated

protein (e.g., anti-podocin).

Incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

To confirm the immunoprecipitation of the bait protein, the same blot can be stripped and

re-probed with the antibody against the bait protein (e.g., anti-nephrin).
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Co-immunoprecipitation experimental workflow.
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Simplified Nephrin-Podocin signaling complex.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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